2,5,9-Trimethyldeca-3,8-diene-2,5-diol
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Overview
Description
2,5,9-Trimethyldeca-3,8-diene-2,5-diol is an organic compound with the molecular formula C13H24O2 It contains two double bonds and two hydroxyl groups, making it a diene-diol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,9-Trimethyldeca-3,8-diene-2,5-diol can be achieved through several methods:
Dehydration of Alcohols: This method involves the removal of water from alcohols to form dienes. The reaction typically requires an acid catalyst and elevated temperatures.
Dehydrohalogenation of Organohalides: This method involves the elimination of hydrogen halides from organohalides to form dienes. Common reagents include strong bases like potassium tert-butoxide.
Free Radical Halogenation: This method involves the halogenation of alkenes at the allylic position using reagents like N-bromosuccinimide (NBS) followed by dehydrohalogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale dehydration or dehydrohalogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in 2,5,9-Trimethyldeca-3,8-diene-2,5-diol can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Ethers, esters
Scientific Research Applications
2,5,9-Trimethyldeca-3,8-diene-2,5-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5,9-Trimethyldeca-3,8-diene-2,5-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the double bonds can participate in various chemical reactions, altering the activity of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,5,9-Trimethyldeca-3,8-diene-2,5-diol: Contains two hydroxyl groups and two double bonds.
2,5,9-Trimethyldeca-3,8-diene: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
2,5,9-Trimethyldeca-3,8-diol: Lacks double bonds, affecting its chemical reactivity and applications.
Uniqueness
This compound is unique due to the presence of both hydroxyl groups and double bonds, allowing it to participate in a wide range of chemical reactions and making it a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
89929-60-2 |
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Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2,5,9-trimethyldeca-3,8-diene-2,5-diol |
InChI |
InChI=1S/C13H24O2/c1-11(2)7-6-8-13(5,15)10-9-12(3,4)14/h7,9-10,14-15H,6,8H2,1-5H3 |
InChI Key |
AXNDBRFJZMEECR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C=CC(C)(C)O)O)C |
Origin of Product |
United States |
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